molecular formula CH3OCH2CI<br>C2H5ClO<br>C2H5ClO B121374 Chloromethyl methyl ether CAS No. 107-30-2

Chloromethyl methyl ether

Cat. No.: B121374
CAS No.: 107-30-2
M. Wt: 80.51 g/mol
InChI Key: XJUZRXYOEPSWMB-UHFFFAOYSA-N
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Description

Chloromethyl methyl ether is a chemical compound with the formula CH₃OCH₂Cl. It is a colorless liquid that belongs to the class of chloroalkyl ethers. This compound is primarily used as an alkylating agent in organic synthesis, particularly for introducing the methoxymethyl ether protecting group. It is also utilized in various industrial applications, including the manufacture of dodecylbenzyl chloride, water repellents, ion-exchange resins, and polymers .

Mechanism of Action

Target of Action

Chloromethyl methyl ether (CMME) is primarily used as an alkylating agent in organic synthesis . It is often used for introducing the methoxymethyl ether (MOM) protecting group . The primary targets of CMME are therefore the functional groups in organic molecules that are susceptible to alkylation, such as alcohols . The compound’s role is to protect these functional groups during synthesis, preventing them from reacting until the desired time .

Mode of Action

CMME interacts with its targets (functional groups in organic molecules) through alkylation . In this process, an alkyl group is transferred from the CMME molecule to the target molecule . This results in the introduction of the MOM protecting group into the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by CMME depend on the nature of the organic synthesis in which it is used. In general, the introduction of the mom protecting group can significantly alter the reactivity of the target molecule, affecting various biochemical pathways .

Pharmacokinetics

It is known that cmme is a volatile compound with a boiling point of 55-57°c

Result of Action

The primary result of CMME’s action is the introduction of the MOM protecting group into the target molecule . This can significantly alter the target molecule’s reactivity, enabling chemists to control the course of organic synthesis reactions . It should be noted that cmme is a known carcinogen and irritant, and exposure can cause severe irritation of the skin, eyes, mucous membranes, and respiratory tract, as well as pulmonary edema and pneumonia .

Action Environment

The action of CMME can be influenced by various environmental factors. For example, it is known to react with water, which can affect its stability and efficacy . Therefore, it is typically used in a controlled laboratory environment where exposure to water and other reactive substances can be minimized . Additionally, due to its volatility and reactivity, CMME must be used in a well-ventilated environment with strong localized aspiration systems in place .

Biochemical Analysis

Biochemical Properties

It is known to be a strong alkylating agent , which suggests that it could potentially interact with various biomolecules, including enzymes and proteins, through alkylation reactions. Alkylation typically involves the transfer of an alkyl group from one molecule to another, which can significantly alter the function and activity of the recipient molecule.

Cellular Effects

Chloromethyl methyl ether is known to cause severe irritation of the skin, eyes, mucous membranes, and respiratory tract when inhaled . It can also cause pulmonary edema and pneumonia . Chronic exposure can increase the incidence of respiratory cancers, including small cell carcinoma . It is classified as a carcinogen and irritant .

Temporal Effects in Laboratory Settings

It is known to be a highly volatile and reactive compound . It reacts with water to yield hydrochloric acid, a corrosive material .

Dosage Effects in Animal Models

Acute animal tests in rats, mice, and hamsters have demonstrated this compound to have high to extreme acute toxicity from inhalation exposure

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl methyl ether can be synthesized through several methods:

    Dimethoxymethane and Acetyl Chloride: A convenient in situ synthesis involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst.

    Formaldehyde, Methanol, and Hydrogen Chloride: The classical procedure involves the reaction of formaldehyde, methanol, and hydrogen chloride.

Industrial Production Methods: Industrial production of this compound typically follows the dimethoxymethane and acetyl chloride route due to its efficiency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl methyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

chloro(methoxy)methane
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InChI

InChI=1S/C2H5ClO/c1-4-2-3/h2H2,1H3
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InChI Key

XJUZRXYOEPSWMB-UHFFFAOYSA-N
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Canonical SMILES

COCCl
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Molecular Formula

C2H5ClO
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DSSTOX Substance ID

DTXSID6020307
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Molecular Weight

80.51 g/mol
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Physical Description

Methyl chloromethyl ether appears as a clear colorless liquid. Flash point -4 °F. Irritates the eyes and respiratory system. Very toxic by inhalation and may be toxic by ingestion or skin absorption. Vapors are heavier than air., Colorless liquid with an irritating odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an irritating odor.
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Boiling Point

138 °F at 760 mmHg (EPA, 1998), 59.5 °C, 59.00 to 60.00 °C. @ 760.00 mm Hg, 59 °C, 138 °F
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Flash Point

32 °F (EPA, 1998), 0 °C, 0 °C (open cup)., -8 °C c.c., 32 °F (open cup), (oc) 32 °F
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Solubility

Reacts with water (NIOSH, 2023), MISCIBLE WITH ETHANOL & ETHER & MANY OTHER ORG SOLVENTS, SOL IN ACETONE, CHLOROFORM, ETHYL ETHER, ETHYL ALCOHOL, Soluble in oxygenated solvents, Solubility in water: decomposes, Reacts
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Density

1.0605 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0603 @ 20 °C/4 °C, Relative density (water = 1): 1.06, 1.06
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Vapor Density

0.5245 lb/cu ft at 70 °F, Relative vapor density (air = 1): 2.8
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Vapor Pressure

192 mmHg at 70 °F (NIOSH, 2023), 30.0 [mmHg], Vapor pressure: 3.705 lb/sq inch at 70 °F, 30 mm Hg at 22 °C, Vapor pressure, kPa at 20 °C: 21.6, 192 mmHg at 70 °F, (70 °F): 192 mmHg
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Impurities

... Technical grade chloromethyl methyl ether contains 1-8% bis(chloromethyl)ether ... ., Commercial product is usually contaminated by sym-dichloromethyl ether.
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Color/Form

COLORLESS LIQ, Colorless liquid., Colorless liquid

CAS No.

107-30-2
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Melting Point

-154.3 °F (EPA, 1998), -103.5 °C, -104 °C, -154 °F
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Synthesis routes and methods

Procedure details

In the same manner as given in the foregoing, but using ethylchloromethyl ketone and chloroethyl methyl ether in Steps 1 and 3, respectively, in place of chloroacetone and chloromethyl methyl ether, the title compound is produced.
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloromethyl methyl ether
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Chloromethyl methyl ether
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Chloromethyl methyl ether
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Chloromethyl methyl ether
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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of Chloromethyl methyl ether?

A1: this compound has the molecular formula CH3OCH2Cl and a molecular weight of 80.52 g/mol. Its structure consists of a methyl group (CH3) attached to an oxygen atom, which is further bonded to a chloromethyl group (CH2Cl).

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy. [] Studies have reported dipole moment and molar Kerr constant measurements in different solvents, providing insights into its configuration. []

Q3: How does this compound react with nucleophiles?

A3: this compound acts as a reactive methoxymethylating agent for various nucleophiles, including those containing phosphorus, carbon, oxygen, and nitrogen. [] For example, it readily reacts with aromatic systems as an iodomethylating agent. []

Q4: What are the products formed when this compound reacts with benzylmagnesium chloride?

A4: The reaction of this compound with benzylmagnesium chloride yields five products: 2-phenylethyl methyl ether, o- and p-methylbenzyl methyl ether, and o- and p-(2-methoxyethyl)benzyl methyl ether. The product distribution is influenced by the solvent's basicity and the ionic character of the metal involved. []

Q5: How does the addition of ethyl alcohol affect the cationic addition of this compound to isoprene?

A5: The addition of small amounts of ethyl alcohol, or other aliphatic glycols and esters, significantly increases the yield of the 1,4-adduct (1-chloro-3-methyl-5-methoxypentene-2) in the cationic addition of CMME to isoprene. This effect is particularly pronounced when stannic chloride is used as a catalyst. The enhanced yield is attributed to the intramolecular chloride transfer facilitated by the additives in the reaction intermediate. []

Q6: Can this compound be used for hydroxyl protection in organic synthesis?

A6: Yes, this compound is a valuable protecting agent for hydroxyl groups in organic synthesis. Efficient one-pot hydroxyl protection procedures utilizing CMME have been developed, offering mild reaction conditions, short reaction times, high yields, and simple operation. []

Q7: What is the role of this compound in polymer chemistry?

A7: this compound is utilized as a cross-linking agent in various polymerization reactions. For example, it's employed in the synthesis of hypercrosslinked resins with high surface area for phenol adsorption. [] Additionally, CMME plays a crucial role in preparing cross-linked core-shell polymer microspheres via surface-initiated atom transfer radical polymerization (ATRP). []

Q8: How is this compound used in the synthesis of 6-O-Methylscutellarein?

A8: In the synthesis of 6-O-Methylscutellarein, a key metabolite of the natural medicine Scutellarin, this compound is employed for the selective protection of hydroxyl groups. This protection strategy enables the efficient methylation of the desired hydroxyl group and subsequent deprotection to yield the target compound in high yield. []

Q9: Can this compound be used to modify polyimides?

A9: Yes, this compound can be used to chloromethylate soluble aromatic polyimides, introducing reactive sites for further modification. This process, typically carried out in the presence of tin(IV) chloride, allows for the incorporation of various functional groups onto the polyimide backbone, leading to the development of new materials with tailored properties, such as photosensitivity. []

Q10: What are the safety concerns associated with this compound?

A10: this compound is a highly toxic and carcinogenic substance. [, , , ] It is corrosive, a lachrymator, and a strong alkylating agent, posing significant health risks upon inhalation, ingestion, or skin contact. Therefore, it's crucial to handle CMME with extreme caution and use appropriate personal protective equipment.

Q11: What are the long-term health effects of this compound exposure?

A11: Long-term exposure to CMME has been strongly linked to an increased risk of lung cancer, particularly small cell carcinoma. [, , , ] Studies on workers exposed to CMME have shown a significant increase in lung cancer mortality, with a dose-response relationship observed. [, ] Furthermore, exposure to CMME has also been associated with chronic bronchitis. []

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